5-Amino-1-benzyl-1H-pyrazol-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-amino-2-benzyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H11N3O/c11-9-6-10(14)12-13(9)7-8-4-2-1-3-5-8/h1-6H,7,11H2,(H,12,14) |
InChI Key |
SLCCUHHBFAKKAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=O)N2)N |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of 5 Amino 1 Benzyl 1h Pyrazol 3 2h One
Tautomeric Equilibria and Dynamic Interconversion Mechanisms
Pyrazolones are known to exist in different tautomeric forms (the NH, OH, and CH forms). For 5-Amino-1-benzyl-1H-pyrazol-3(2H)-one, these equilibria are central to its chemical character. A combination of NMR spectroscopy in various solvents and at different temperatures, along with computational chemistry (such as Density Functional Theory, DFT), would be necessary to investigate the relative stability of the possible tautomers and to understand the mechanisms of their interconversion. These studies would clarify how factors like the benzyl (B1604629) group, the amino group, and the solvent influence the position of the tautomeric equilibrium.
Reactivity and Derivatization Strategies for 5 Amino 1 Benzyl 1h Pyrazol 3 2h One
Functionalization at the Amino Group
The exocyclic amino group at the C5 position of the pyrazolone (B3327878) ring is a primary nucleophilic center, making it a focal point for various derivatization reactions.
Formation of Schiff Bases and Imines with Aldehydes and Ketones
The reaction of 5-amino-1-benzyl-1H-pyrazol-3(2H)-one with various aldehydes and ketones leads to the formation of Schiff bases or imines. This condensation reaction is typically catalyzed by acid and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The resulting C=N double bond can be further reduced to afford secondary amine derivatives.
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Aldehyde | Schiff Base |
| This compound | Ketone | Imine |
Reactions with Isocyanates and Isothiocyanates to Yield Urea (B33335) and Thiourea (B124793) Derivatives
The nucleophilic amino group readily reacts with isocyanates and isothiocyanates. These reactions proceed through the addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate, resulting in the formation of urea and thiourea derivatives, respectively. These derivatives are of interest due to their potential biological activities.
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Isocyanate | Urea Derivative |
| This compound | Isothiocyanate | Thiourea Derivative |
Alkylation and Acylation Reactions at Nitrogen Centers
The nitrogen atoms within the this compound molecule, particularly the exocyclic amino group, are susceptible to alkylation and acylation. Alkylation introduces alkyl groups onto the nitrogen, while acylation introduces acyl groups, forming amides. These reactions are fundamental for modifying the electronic and steric properties of the molecule.
| Reaction Type | Reagent | Product |
| Alkylation | Alkyl Halide | N-Alkyl Derivative |
| Acylation | Acyl Chloride/Anhydride | N-Acyl Derivative (Amide) |
Cycloaddition and Cyclocondensation Reactions of the Pyrazolone Ring
The pyrazolone ring, in conjunction with its amino substituent, can participate in cycloaddition and cyclocondensation reactions to form fused heterocyclic systems. These reactions are crucial for the synthesis of complex polycyclic molecules.
Synthesis of Fused Heterocyclic Systems (Pyrazoloazines)
5-Aminopyrazoles are key precursors for the synthesis of various fused heterocyclic systems, known as pyrazoloazines. beilstein-journals.org These reactions typically involve the condensation of the aminopyrazole with a 1,3-dielectrophilic species. nih.gov
A significant application of this compound is in the synthesis of pyrazolo[3,4-b]pyridines. beilstein-journals.orgnih.gov This is often achieved through a cyclocondensation reaction with α,β-unsaturated ketones or 1,3-dicarbonyl compounds. mdpi.commdpi.com The reaction sequence generally involves a Michael addition of the amino group to the unsaturated system, followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the fused pyridine (B92270) ring. nih.gov For instance, the reaction with α,β-unsaturated ketones in the presence of a catalyst like ZrCl4 can afford pyrazolo[3,4-b]pyridines. mdpi.com Similarly, multicomponent reactions involving the aminopyrazole, an aldehyde, and an active methylene (B1212753) compound can also lead to the formation of these fused systems. nih.gov The regioselectivity of these reactions can be influenced by the nature of the substituents on both the pyrazole (B372694) and the dielectrophile. mdpi.com
| Reactants | Product |
| This compound, α,β-Unsaturated Ketone | Pyrazolo[3,4-b]pyridine |
| This compound, 1,3-Dicarbonyl Compound | Pyrazolo[3,4-b]pyridine |
| This compound, Arylidenepyruvic Acids | Pyrazolo[3,4-b]pyridine-6-carboxylic acids |
Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-d]pyrimidines
5-Aminopyrazoles are extensively utilized as foundational synthons for constructing a variety of fused heterocyclic compounds, including pyrazolopyrimidines, which are of significant interest in medicinal chemistry. beilstein-journals.org The specific isomer formed, either pyrazolo[1,5-a]pyrimidine (B1248293) or pyrazolo[3,4-d]pyrimidine, is highly dependent on the choice of reagents and reaction conditions.
Pyrazolo[1,5-a]pyrimidines are typically synthesized through the reaction of a 5-aminopyrazole with a 1,3-bielectrophilic species, such as a β-dicarbonyl compound or its synthetic equivalent. nih.govrsc.org The formation of this scaffold involves a cyclocondensation reaction where the N1 nitrogen and the exocyclic C5-amino group of the pyrazole act as nucleophiles. The regioselectivity of this reaction, particularly with unsymmetrical diketones, is a critical aspect, with the exocyclic amino group generally exhibiting higher nucleophilicity than the endocyclic N1-amino group. researchgate.net For instance, the reaction between 3(5)-amino-5(3)-hydrazinopyrazole and diketones shows high chemoselectivity and regiospecificity, yielding specific pyrazolo[1,5-a]pyrimidine isomers. nih.gov Microwave-assisted, solvent-free cyclization of 5-amino-1H-pyrazoles with 3-oxo-2-(2-arylhydrazinylidene) butanenitriles has also been developed as an efficient method for regioselective synthesis. nih.gov
Pyrazolo[3,4-d]pyrimidines are structural isomers of purines and are often synthesized from 5-aminopyrazole precursors. beilstein-journals.orgresearchgate.net One common strategy involves the cyclization of an ortho-amino ester or nitrile derivative of the pyrazole. For example, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile can be converted to the corresponding pyrazolo[3,4-d]pyrimidine through reaction with triethyl orthoformate followed by treatment with hydrazine (B178648). rsc.org Another established method is the reaction of 5-aminopyrazoles with formamide (B127407) using a coupling agent like PBr3, which proceeds through Vilsmeier amidination and subsequent intermolecular heterocyclization. nih.gov The condensation of ortho-amino carbonyl compounds of pyrazole with various nitriles in acidic conditions is also an effective route to produce the fused pyrimidine (B1678525) ring. nih.gov
The table below summarizes representative synthetic approaches for these two classes of fused pyrimidines starting from 5-aminopyrazole precursors.
| Target Scaffold | Reagents | Key Reaction Type | Reference |
| Pyrazolo[1,5-a]pyrimidines | β-Dicarbonyl Compounds | Cyclocondensation | nih.govrsc.org |
| Pyrazolo[1,5-a]pyrimidines | 3-Oxo-2-(2-arylhydrazinylidene) butanenitriles | Microwave-assisted Cyclization | nih.gov |
| Pyrazolo[3,4-d]pyrimidines | Triethyl Orthoformate, Acetic Anhydride, Hydrazine | Formimidate Formation & Cyclization | rsc.org |
| Pyrazolo[3,4-d]pyrimidines | N,N-substituted amides, PBr3 | Vilsmeier Amidination & Heterocyclization | nih.gov |
| Pyrazolo[3,4-d]pyrimidines | Aliphatic/Aromatic Nitriles, Acid Catalyst | Condensation/Cyclization | nih.gov |
Pyrazolo[3,4-b]pyrazines and Triazine Fused Systems
The versatile 5-aminopyrazole core can also be elaborated into other nitrogen-rich fused systems like pyrazolo[3,4-b]pyrazines and various pyrazolotriazines.
Pyrazolo[3,4-b]pyrazines are generally formed through the condensation of a pyrazole derivative having adjacent amino and nitroso or amino groups (i.e., a 4,5-disubstituted pyrazole) with a 1,2-dicarbonyl compound. nih.gov A common synthetic pathway begins with the nitrosation of the 5-aminopyrazole at the C4 position to yield a 5-amino-4-nitrosopyrazole intermediate. This intermediate can then undergo cyclocondensation with β-ketonitriles in a solvent like pyridine to afford pyrazolo[3,4-b]pyrazine-5-carbonitriles. nih.gov These products can be further derivatized by hydrolysis of the nitrile group. nih.gov
Triazine Fused Systems derived from 5-aminopyrazoles include several regioisomeric scaffolds, such as pyrazolo[1,5-a] nih.govpharmaguideline.comnih.govtriazines and pyrazolo[3,4-d] beilstein-journals.orgnih.govpharmaguideline.comtriazines. beilstein-journals.org The synthesis of pyrazolo[1,5-a] nih.govpharmaguideline.comnih.govtriazines, which are considered isosteres of purine, can be achieved through various cyclization strategies involving the pyrazole precursor. clockss.org The synthesis of pyrazolo[3,4-d] beilstein-journals.orgnih.govpharmaguideline.comtriazines often involves the diazotization of a 3-amino-1H-pyrazole-4-carboxamide or -carbonitrile, followed by the cyclization of the resulting diazonium salt intermediate under acidic conditions. nih.govbeilstein-archives.org A recently developed method involves a cyclative cleavage reaction of a pyrazolyltriazene precursor, which serves as a stable diazonium species, to form the triazine ring. nih.gov
Intramolecular Cyclizations and Rearrangements
Substituted pyrazolones can undergo intramolecular reactions to form novel cyclic structures. A notable example is the intramolecular cyclodehydration of 5-aminopyrazoles prepared from the condensation of β-ketonitriles with α-hydrazino acids. This process, mediated by coupling agents like 1-ethyl-3-[3-(dimethylamino)propyl] carbodiimide (B86325) hydrochloride (EDCI), results in the formation of a fused 5,5-ring system, specifically an imidazo[1,2-b]pyrazol-2-one. beilstein-journals.orgnih.gov
Furthermore, pyrazole sulfoxides can participate in an interrupted Pummerer/thio-Claisen rearrangement sequence. This metal-free process involves the formation of an allylsulfonium salt intermediate, which then undergoes a thio-Claisen rearrangement onto the heterocyclic ring, followed by rearomatization to yield an ortho-allylated pyrazole product. nih.gov This demonstrates a sophisticated intramolecular rearrangement strategy for C-H functionalization. nih.gov
Site-Selectivity and Chemoselectivity in Complex Reaction Systems
Achieving site-selectivity and chemoselectivity is a significant challenge for substrates like this compound, which possess multiple reactive sites. These include the nucleophilic exocyclic amino group, the potentially reactive C4 position, and various C-H bonds on the benzyl (B1604629) substituent.
Base-Controlled Palladium-Catalyzed Transformations
Recent research on closely related 5-benzyl-1-(2-halobenzyl)-2-phenyl-1H-pyrazol-3(2H)-ones has demonstrated that the choice of base can exquisitely control the outcome of intramolecular palladium-catalyzed reactions. nih.govresearchgate.net This "one substrate-multiple reactions" strategy allows for the selective synthesis of diverse heterocyclic products by directing the reaction pathway towards different reactive sites. nih.gov By varying the base, distinct transformations such as C(sp³)–H arylation, C(sp²)–H arylation, reductive Heck reactions, and domino Heck/alkylation reactions can be achieved from the same starting material. nih.govresearchgate.net
The following table illustrates the principle of base-controlled selectivity in these palladium-catalyzed intramolecular reactions. nih.gov
| Base | Reaction Temperature | Major Reaction Pathway | Product Type |
| Cesium carbonate (Cs₂CO₃) | 100 °C | Benzyl C(sp³)–H Arylation | Dihydropyrazolo[1,5-b]isoquinolin-2(1H)-ones |
| Cesium carbonate (Cs₂CO₃) | 140 °C | Isomerization of above product | Isoquinoline derivatives |
| Sodium acetate (B1210297) (NaOAc) | N/A | Aryl C(sp²)–H Arylation | Seven-membered biphenyl (B1667301) N-heterocycles |
| Sodium dichloroacetate (B87207) (Cl₂HCCO₂Na) | N/A | Reductive Heck Reaction | 1H-Pyrazolo[5,1-a]isoindol-2(8H)-ones |
| Sodium trifluoroacetate (B77799) (F₃CCO₂Na) | N/A | Domino Heck/Aryl C(sp²)–H Alkylation | Spiro heterocycles |
This powerful strategy highlights how subtle changes in reaction conditions can overcome the challenges of site-selectivity in complex molecules, providing access to a wide array of molecular architectures. nih.gov
Regioisomeric Product Distribution and Control
The synthesis of fused heterocycles from 5-aminopyrazoles often faces the challenge of controlling regioisomer formation, especially when using unsymmetrical reagents. For example, the condensation of a 5-aminopyrazole with a non-symmetrical 1,3-dicarbonyl compound can potentially yield two different regioisomers of pyrazolo[3,4-b]pyridine. nih.gov The final product distribution depends on the relative electrophilicity of the two carbonyl groups. Significant differences in electrophilicity can lead to high regioselectivity, while similar electrophilicity may result in a mixture of products. nih.gov
Similarly, the cyclization of hydrazines with unsymmetrical 1,3-diketones to form the initial pyrazole ring can produce a mixture of structural isomers. chemicalbook.com The reaction pathway and resulting regioselectivity are influenced by factors such as the nature of the substituents and the pH of the reaction medium. chemicalbook.comnih.gov For instance, the reaction of a hydrazine with an enol under acidic conditions can yield one regioisomer as the major product, while reacting with the corresponding methyl ether under basic conditions can completely reverse the regioselectivity, yielding the other isomer exclusively. beilstein-journals.org
Electrophilic and Nucleophilic Reactions of the Pyrazolone Core
The pyrazolone ring possesses a distinct electronic character that dictates its reactivity towards both electrophiles and nucleophiles.
Electrophilic Reactions: The pyrazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic substitution. chemicalbook.comresearchgate.net Due to the combined electron-withdrawing effect of the two adjacent nitrogen atoms, the electron density at C3 and C5 is reduced, while the C4 position becomes the most electron-rich and thus the primary site for electrophilic attack. pharmaguideline.comchemicalbook.com Common electrophilic substitution reactions such as nitration, sulfonation, halogenation, and Vilsmeier-Haack formylation predominantly occur at the C4 position of the pyrazole ring. nih.govresearchgate.netscribd.com
Nucleophilic Reactions: The pyrazolone core exhibits several nucleophilic sites. The pyridine-like N2 nitrogen atom possesses a lone pair of electrons, making it basic and reactive towards electrophiles. pharmaguideline.comresearchgate.net The exocyclic C5-amino group is also a strong nucleophile, often participating in cyclization reactions. researchgate.net While the ring itself is generally resistant to nucleophilic attack, the C3 and C5 positions are rendered electron-deficient and can be susceptible to attack under certain conditions, especially in the presence of strong bases which can lead to deprotonation and potential ring-opening. chemicalbook.comresearchgate.net The N1 nitrogen, being pyrrole-like, can be deprotonated by a base to form a pyrazole anion, which is highly reactive towards electrophiles. chemicalbook.com
Computational and Theoretical Investigations of 5 Amino 1 Benzyl 1h Pyrazol 3 2h One
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a primary tool for predicting molecular properties because it offers a good balance between accuracy and computational cost. DFT calculations for 5-Amino-1-benzyl-1H-pyrazol-3(2H)-one would typically be performed using a specific functional, such as B3LYP, and a basis set like 6-311G(d,p) to ensure reliable results.
The first step in a theoretical investigation is to determine the most stable three-dimensional arrangement of the molecule's atoms. This process, known as geometry optimization, involves calculating the molecular energy at various geometries to find the structure with the lowest possible energy, referred to as the ground state.
For a flexible molecule like this compound, which contains rotatable bonds (e.g., the bond connecting the benzyl (B1604629) group to the pyrazole (B372694) ring), different spatial arrangements, or conformers, can exist. Conformer analysis is performed to identify the most stable conformer(s) by comparing their relative energies. The analysis would reveal key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles. For instance, the planarity of the pyrazole ring and the orientation of the benzyl and amino groups relative to it would be determined. This optimized structure is crucial as it serves as the foundation for all subsequent property calculations.
Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and can be easily excited. DFT calculations would determine the energies of these orbitals and map their spatial distribution across the this compound molecule, showing which atoms contribute most to these frontier orbitals.
Table 1: Illustrative Frontier Molecular Orbital Parameters The following table is an example of data that would be generated from DFT calculations and does not represent actual calculated values for this specific molecule.
| Parameter | Symbol | Value (eV) | Description |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.95 | Energy of the highest orbital containing electrons; relates to electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.20 | Energy of the lowest orbital without electrons; relates to electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE | 4.75 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
Vibrational analysis is performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. This calculation determines the normal modes of vibration for the molecule. The results are compared with experimentally recorded spectra to confirm the molecular structure and aid in the assignment of spectral bands to specific molecular motions, such as N-H stretching, C=O stretching, and phenyl ring vibrations.
Theoretical frequencies are often systematically higher than experimental ones due to the calculations being based on a harmonic oscillator model. Therefore, the computed frequencies are typically multiplied by a scaling factor to improve agreement with experimental data. The analysis also confirms that the optimized structure is a true energy minimum, which is verified by the absence of any imaginary frequencies.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
To understand the electronic absorption properties of a molecule, such as its UV-Visible spectrum, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies required to promote an electron from an occupied orbital to an unoccupied one.
For this compound, TD-DFT calculations would predict the absorption wavelengths (λmax), oscillator strengths (a measure of transition probability), and the nature of the primary electronic transitions (e.g., π→π* or n→π*). These theoretical predictions can be correlated with experimental UV-Vis spectra to understand the electronic behavior of the molecule upon light absorption. The calculations are often performed simulating different solvent environments to account for solvent effects on the electronic transitions.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, revealing information about intramolecular charge transfer, hyperconjugation, and delocalization of electrons.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule. An MEP map illustrates the electrostatic potential on the surface of a molecule, providing a visual guide to its charge distribution.
The map uses a color scale to indicate different potential values. Typically, regions of negative potential (shown in red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (shown in blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the amino group's nitrogen atom, identifying them as nucleophilic centers. Positive potential would likely be concentrated around the hydrogen atoms, particularly the N-H protons. This information is crucial for predicting how the molecule will interact with other reagents and biological targets.
In Silico Modeling for Ligand-Target Interactions
While direct computational studies specifically targeting this compound are not extensively available in public literature, a significant body of in silico research on structurally related 5-aminopyrazole and pyrazolone (B3327878) derivatives provides critical insights into their potential molecular interactions and biological targets. mdpi.comresearchgate.net These computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are instrumental in predicting the binding affinities and conformations of ligands within the active sites of proteins. nih.govchristuniversity.in
Molecular docking studies on various pyrazole derivatives have identified them as potential inhibitors for a range of important biological targets. These targets are often implicated in inflammatory diseases and cancer, highlighting the therapeutic potential of the pyrazole scaffold. nih.gov Key protein families that have been the focus of these computational investigations include protein kinases, cyclooxygenase (COX) enzymes, and carbonic anhydrases (CAs). scialert.netijpbs.commdpi.com
The predictive power of these models helps elucidate the structure-activity relationships (SAR) by identifying the crucial chemical features responsible for potent and selective binding. For instance, analyses of 5-aminopyrazole derivatives have shown that the amino group and the core pyrazole ring frequently participate in forming key hydrogen bonds with amino acid residues in the protein's binding pocket. mdpi.com Similarly, the benzyl group, present in the target compound, can engage in hydrophobic or π-π stacking interactions, further anchoring the ligand within the active site.
Research on pyrazolone derivatives has revealed their potential as cytokine synthesis inhibitors by targeting enzymes like p38 MAP kinase. scialert.net Docking simulations for these compounds into the active site of p38 kinase (PDB: 1YWR) have shown that key residues such as Asp112, Met109, and Lys53 are involved in the interaction. scialert.net Likewise, computational studies on 5-aminopyrazoles targeting Fibroblast Growth Factor Receptor 1 (FGFR1) have been conducted to understand the basis of selective inhibition. nih.gov These studies combine molecular docking with MD simulations to predict binding conformations and calculate binding free energies, which often correlate well with experimental potency values. nih.gov
The common interaction patterns observed across these studies for the pyrazole core involve:
Hydrogen Bonding: The nitrogen atoms of the pyrazole ring and the exocyclic amino group often act as hydrogen bond donors or acceptors.
Hydrophobic Interactions: Phenyl rings and other aromatic substituents frequently interact with hydrophobic pockets within the enzyme's active site.
π-π Stacking: The aromatic nature of the pyrazole and benzyl rings allows for stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).
These computational findings underscore the versatility of the pyrazole scaffold in interacting with diverse biological targets and provide a rational basis for designing novel and selective inhibitors. The insights gained from derivatives are foundational for predicting the likely behavior of this compound.
Interactive Data Table: Molecular Docking Studies of Related Pyrazole Derivatives
The following table summarizes the findings from various in silico docking studies performed on compounds structurally related to this compound, detailing their interactions with various protein targets.
| Derivative Class | Protein Target (PDB ID) | Key Interacting Residues | Binding Affinity / Score | Reference |
| Substituted Pyrazolones | p38 MAP Kinase (1YWR) | Asp112, Met109, Lys53 | Good MolDock Score | scialert.net |
| Pyrazole-fused Benzimidazoles | Pancreatic Lipase (PL) | GLU253, ILE78, ASP79, PHE258 | -9.5 kcal/mol | nih.goveuropeanreview.org |
| 1-(1H-Benzimidazol-5-yl)-5-aminopyrazoles | FGFR1 | Tyr563, Ser565 | N/A | nih.gov |
| Pyrazole Carbothioamide | EGFR Tyrosine Kinase | Hinge Region ATP Binding Site | IC50 = 1.66µM | nih.gov |
| 5-Aminopyrazole Sulfonamides | Cyclooxygenase-2 (COX-2) | Phe504, Arg499, Tyr341, Ser516, Arg106 | N/A | mdpi.com |
| Functionalized 4-Aminopyrazoles | PIM1 Kinase (5IVE) | His 483 | S = -7.5158 kcal/mol |
Advanced Applications and Research Directions in Chemical Science
Coordination Chemistry and Ligand Design
5-Amino-1-benzyl-1H-pyrazol-3(2H)-one and its derivatives are significant in coordination chemistry due to the presence of multiple donor atoms (nitrogen and oxygen), which allows them to form stable complexes with a variety of metal ions. The reactivity of the exocyclic amino group and the keto-enol tautomerism of the pyrazolone (B3327878) ring provide a versatile platform for designing sophisticated ligands.
Synthesis and Characterization of Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Pd(II), Zn(II), Fe(II))
Metal complexes of pyrazolone derivatives are typically synthesized by reacting the ligand with a metal salt in a suitable solvent, often ethanol (B145695). The ligand itself is frequently a Schiff base, formed by the condensation of a 5-aminopyrazolone derivative with an aldehyde or ketone. This initial step enhances the coordinating ability of the parent molecule.
The general procedure involves dissolving the Schiff base ligand in an alcoholic solution, followed by the addition of a metal salt (e.g., chloride or acetate) dissolved in the same solvent. The reaction mixture is then refluxed, leading to the precipitation of the metal complex. These complexes are subsequently filtered, washed, and dried.
Characterization of these complexes relies on a suite of analytical techniques:
Infrared (IR) Spectroscopy: This technique is crucial for determining the coordination sites. A shift in the frequency of the C=O group of the pyrazolone ring and the C=N group of the azomethine linkage in the complex's spectrum, compared to the free ligand, indicates their involvement in coordination with the metal ion. The appearance of new bands corresponding to M-N and M-O bonds further confirms complex formation.
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The position and intensity of d-d transition bands are characteristic of the coordination environment around the metal ion (e.g., octahedral, tetrahedral).
Magnetic Susceptibility Measurements: This method helps in determining the geometry of the complexes based on the magnetic moment, which is influenced by the number of unpaired electrons in the metal ion.
Molar Conductance: Measurements of molar conductivity in solvents like DMF or DMSO help to establish whether the complexes are electrolytic or non-electrolytic in nature.
The table below summarizes typical data for metal complexes derived from Schiff bases of 5-aminopyrazolone compounds.
| Metal Ion | Ligand Type | Proposed Geometry | Magnetic Moment (B.M.) | Key IR Spectral Bands (cm⁻¹) |
| Co(II) | Bidentate Schiff Base | Octahedral | 4.8 - 5.2 | ν(C=N) shift, new ν(M-N), ν(M-O) bands |
| Ni(II) | Bidentate Schiff Base | Octahedral | 2.9 - 3.4 | ν(C=N) shift, new ν(M-N), ν(M-O) bands |
| Cu(II) | Bidentate Schiff Base | Distorted Octahedral | 1.8 - 2.2 | ν(C=N) shift, new ν(M-N), ν(M-O) bands |
| Zn(II) | Bidentate Schiff Base | Tetrahedral/Octahedral | Diamagnetic | ν(C=N) shift, new ν(M-N), ν(M-O) bands |
| Fe(II) | Bidentate Schiff Base | Octahedral | 5.0 - 5.5 | ν(C=N) shift, new ν(M-N), ν(M-O) bands |
Role of this compound Derivatives as Polydentate Ligands
The versatility of this compound in ligand design stems from the ease with which the 5-amino group can be functionalized. Reaction with various aldehydes and ketones produces a wide range of Schiff base derivatives. These derivatives can act as polydentate ligands, coordinating to metal ions through multiple donor sites.
For example, a Schiff base formed from 5-aminopyrazolone and salicylaldehyde (B1680747) can act as a bidentate or tridentate ligand. Coordination can occur through the pyrazolone ring's oxygen, the azomethine nitrogen, and the phenolic oxygen of the salicylaldehyde moiety. nih.gov By incorporating more coordinating groups into the aldehyde or ketone precursor, ligands with higher denticity can be designed, enabling the formation of highly stable and structurally complex metal chelates. zsmu.edu.ua These polydentate ligands are of particular interest as they can encapsulate metal ions, leading to complexes with unique catalytic or biological properties. researchgate.net
Structure-Property Relationships in Coordination Compounds
The properties of coordination compounds derived from this compound are intrinsically linked to their structure. The choice of the metal ion, the specific substituents on the pyrazole (B372694) ring, and the nature of the Schiff base moiety all play a critical role in determining the final geometry and electronic structure of the complex.
For instance, the geometry of the complex (e.g., tetrahedral vs. octahedral) directly influences its magnetic and electronic properties. Octahedral Co(II) and Ni(II) complexes typically exhibit different magnetic moments and d-d electronic transitions compared to their tetrahedral counterparts.
Furthermore, the electronic nature of substituents on the aromatic rings of the ligand can modulate the electron density at the coordinating atoms. This, in turn, affects the strength of the metal-ligand bonds and can fine-tune the redox potential of the metal center. This principle is fundamental in designing catalysts where the electronic environment of the metal active site needs to be precisely controlled to achieve desired reactivity and selectivity. The relationship between the structure of pyrazole-based inhibitors and their activity against specific enzymes has been a subject of systematic study, highlighting the importance of substituent placement for biological function. nih.gov
Role as Versatile Precursors in Advanced Organic Synthesis
This compound is a valuable building block in organic synthesis. beilstein-journals.org The presence of multiple nucleophilic centers, including the exocyclic amino group and the reactive C4 position of the pyrazole ring, makes it an ideal precursor for constructing a variety of complex organic molecules. scirp.org
Building Blocks for Complex Heterocyclic Architectures
5-aminopyrazoles are extensively used as synthons for creating fused heterocyclic systems of significant medicinal and synthetic interest. beilstein-journals.orgnih.gov Through cyclocondensation reactions with 1,3-dielectrophiles, they serve as precursors to a range of fused pyrazoloazines. nih.gov For example, the reaction of 5-aminopyrazoles with β-diketones or β-ketoesters is a common and effective method for synthesizing pyrazolo[3,4-b]pyridines. beilstein-journals.org
Similarly, multicomponent reactions involving a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound provide a direct and efficient route to highly substituted pyridines and other fused systems. frontiersin.org The reactivity of the 5-aminopyrazole allows it to participate in cascade reactions, where several bonds are formed in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. researchgate.net This utility makes it a privileged scaffold for generating libraries of diverse heterocyclic compounds for drug discovery and materials science.
Synthesis of Spirocyclic Systems
A notable application of 5-aminopyrazoles, including the 1-benzyl derivative, is in the synthesis of spirocyclic compounds. researchgate.net These are molecules where two rings are connected through a single shared carbon atom. Spiro-heterocycles are of great interest in medicinal chemistry due to their rigid, three-dimensional structures.
Multicomponent reactions are a powerful tool for constructing these complex architectures. For instance, a one-pot reaction between a 5-aminopyrazole, isatin (B1672199) (or another cyclic ketone), and a β-diketone can yield complex pyrazolopyridine-spiroindolinone derivatives. scirp.org In these reactions, the 5-aminopyrazole acts as the key nucleophilic component that initiates a cascade of bond-forming events, ultimately leading to the formation of the spirocyclic framework. The ability to construct such intricate structures in a single step highlights the value of 5-aminopyrazoles as versatile precursors in modern organic synthesis. researchgate.net
Strategies for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy employed to generate collections of structurally diverse small molecules, which can be screened for a wide range of biological activities. The 5-aminopyrazole scaffold, a core component of this compound, serves as a versatile precursor in DOS for creating libraries of fused heterocyclic systems. nih.gov The synthetic utility of 5-aminopyrazoles stems from the presence of multiple reactive sites, allowing for the construction of complex molecular architectures through various chemical transformations.
One primary strategy involves the condensation of 5-aminopyrazole derivatives with various bielectrophilic reagents, leading to the formation of fused pyrazoloazines, such as pyrazolopyrimidines and pyrazolopyridines. nih.gov For instance, multicomponent reactions (MCRs) are particularly effective. A three-component reaction involving a 5-aminopyrazole, an aldehyde, and an active methylene compound like indanedione can yield complex pyrazolo[3,4-b]pyridine derivatives in a single step, often accelerated by methods like ultrasonic irradiation. nih.gov
Another approach leverages the reactivity of β-ketonitriles with hydrazine (B178648) derivatives. beilstein-journals.org By modifying the substituents on both the ketonitrile and the hydrazine (e.g., using a benzylhydrazine (B1204620) to introduce the benzyl (B1604629) group), a diverse range of 5-aminopyrazole derivatives can be systematically generated. Further functionalization of the amino group or the pyrazole ring positions allows for the expansion of the chemical space. For example, solid-phase synthesis techniques have been adapted to produce libraries of 5-N-alkylamino and 5-N-arylaminopyrazoles, facilitating high-throughput screening efforts. beilstein-journals.org These synthetic methodologies provide a robust platform for generating novel compounds based on the this compound template for further investigation in medicinal chemistry and material science.
Enzyme Interaction Studies: Molecular Level Investigations (In Vitro and Computational)
Inhibition Profiles Against Specific Enzymes (e.g., α-glucosidase, α-amylase, COX-2)
Derivatives of the pyrazolone core structure have demonstrated significant inhibitory activity against several key enzymes implicated in various disease states. These studies provide a foundation for understanding the potential therapeutic applications of compounds like this compound.
Cyclooxygenase-2 (COX-2): Pyrazolone derivatives have been extensively studied as anti-inflammatory agents due to their ability to inhibit COX enzymes. jst.go.jpnih.gov The pharmacological action of non-steroidal anti-inflammatory drugs (NSAIDs) is largely attributed to the inhibition of prostaglandin (B15479496) biosynthesis by blocking cyclooxygenases. jst.go.jp Certain synthesized pyrazolone derivatives have shown a non-selective inhibitory effect on both COX-1 and COX-2 isoforms, with inhibition percentages ranging from 42–57%. jst.go.jp However, specific structural modifications can lead to selective COX-2 inhibition. For example, some 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one derivatives have exhibited pronounced selective COX-2 inhibition. researchgate.net
α-Glucosidase and α-Amylase: These enzymes are critical targets in the management of type 2 diabetes, as their inhibition can delay carbohydrate digestion and reduce postprandial hyperglycemia. mdpi.com Various heterocyclic compounds, including pyrazole derivatives, have been investigated for this purpose. Studies on analogous structures, such as 5-amino-nicotinic acid derivatives, have shown significant inhibitory potential against both α-glucosidase and α-amylase, with IC50 values comparable to the standard drug, acarbose. nih.govresearchgate.net The ability to inhibit both enzymes synergistically is considered an ideal characteristic for controlling type 2 diabetes. nih.gov
| Compound Class | Target Enzyme | Inhibitory Activity (IC50 µg/mL) | Reference Standard (IC50 µg/mL) |
|---|---|---|---|
| 5-Amino-nicotinic Acid Derivatives | α-Amylase | 12.17 ± 0.14 to 37.33 ± 0.02 | Acarbose (10.98 ± 0.03) |
| 5-Amino-nicotinic Acid Derivatives | α-Glucosidase | 12.01 ± 0.09 to 38.01 ± 0.12 | Acarbose (10.79 ± 0.17) |
| Plant Extract Formulation (TOTUM-63) | α-Glucosidase | 13.1 | Acarbose (28.8) |
Data presented is for structurally related compound classes to illustrate the potential of the pyrazolone scaffold. nih.govresearchgate.netmdpi.com
Molecular Docking and Dynamics Simulations to Elucidate Binding Mechanisms
Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for understanding the interactions between small molecules and their protein targets at an atomic level. nih.govresearchgate.net For pyrazolone derivatives, these techniques have been instrumental in elucidating the binding mechanisms responsible for their enzyme inhibitory activities. researchgate.net
Molecular docking studies on pyrazolone derivatives with the COX-2 enzyme have revealed key binding orientations within the active site. researchgate.net These studies help to identify crucial interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues. For instance, docking of pyrazole derivatives into the active site of VEGFR-2, another kinase target, showed hydrogen bond interactions with residues like Cys919 and Asp1046, which are critical for stabilizing the ligand-enzyme complex. nih.gov
Similarly, docking studies of potential inhibitors against α-amylase and α-glucosidase have identified key residues within the active sites of these enzymes that interact with the ligands. researchgate.net These computational analyses show that the pyrazolone scaffold can be effectively accommodated within the binding pockets of various enzymes. The insights gained from these simulations are crucial for guiding the rational design of more potent and selective inhibitors based on the this compound structure.
Structure-Activity Relationship (SAR) Derivation at the Molecular Target Level
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For pyrazolone derivatives, SAR studies have been crucial in optimizing their potency as enzyme inhibitors. nih.govmdpi.comfrontiersin.org
Investigations into the anti-inflammatory activity of pyrazolone derivatives have revealed several key SAR trends. For example, the nature and position of substituents on the phenyl ring attached to the pyrazolone nitrogen significantly influence COX inhibitory activity. jst.go.jpnih.gov In one study, derivatives bearing a benzenesulfonamide (B165840) moiety at the 1-position showed superior anti-inflammatory activity compared to their 4-chlorophenyl analogues. jst.go.jp
Further SAR analysis of 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors demonstrated that modifications to the benzyl group and substitutions on the pyrazole ring could dramatically alter inhibitory potency. nih.gov The introduction of specific substituents led to the discovery of a compound with a Kd value of 0.078 μM against the target kinase. nih.gov These studies underscore the importance of systematic structural modification to enhance the affinity and selectivity of pyrazolone-based compounds for their molecular targets.
Exploration in Material Science and Optical Applications
Design and Synthesis of Luminescent and Fluorescent Probes
The pyrazole scaffold is not only valuable in medicinal chemistry but also serves as an attractive framework for the development of advanced materials, particularly luminescent and fluorescent probes. rsc.org While the simple pyrazole ring itself is not fluorescent, appropriate substitution can lead to compounds with remarkable photophysical properties, including high fluorescence quantum yields. rsc.orgnih.gov
The synthesis of pyrazolone-based fluorescent materials often involves creating extended π-conjugated systems. These compounds can function as chemosensors for detecting metal ions and other analytes. rsc.org For example, pyrazolone derivatives have been incorporated into complexes with terbium (Tb³⁺) ions. nih.gov These complexes exhibit the characteristic green fluorescence of the terbium ion due to efficient energy transfer from the pyrazolone ligand, demonstrating their potential as luminescent agents. nih.gov The design of such probes often involves coupling the pyrazolone core to other aromatic or heterocyclic systems to modulate the electronic and photophysical properties. The synthetic versatility of the this compound core makes it a promising starting point for creating novel fluorescent probes for applications in biological imaging and environmental sensing. nih.gov
Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the photophysical characterization, electronic absorption properties, or the chelation properties for metal ion extraction and separation of the compound “this compound”.
Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested sections and subsections as outlined in the prompt. The strict requirement to focus solely on "this compound" and not introduce information from outside the explicit scope prevents the inclusion of data from related, but structurally different, pyrazole derivatives.
Further research and publication in peer-reviewed scientific journals are required to characterize the specific properties of this compound and fulfill the requested article structure.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 5-Amino-1-benzyl-1H-pyrazol-3(2H)-one?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via functionalization of preformed pyrazole scaffolds. For example, substituting the benzyl group at the N1 position requires careful control of reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions like over-alkylation. Characterization via -NMR and IR spectroscopy is critical to confirm regioselectivity and purity .
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is essential. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) enable precise determination of bond lengths, angles, and hydrogen-bonding networks. For example, XRD analysis of similar pyrazolones (e.g., 5-Ethyl-4-methyl-1H-pyrazol-3(2H)-one) confirmed the planar geometry of the pyrazole ring and tautomeric forms .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- -NMR : Detect amino proton signals (~δ 4–5 ppm) and benzyl group aromatic protons (δ 7.2–7.5 ppm).
- IR : Confirm the presence of NH (3300–3500 cm) and carbonyl (C=O, ~1650 cm) groups.
- Mass Spectrometry : Validate molecular weight and fragmentation patterns. Cross-reference with databases like PubChem for consistency .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound in crystal lattices?
- Methodological Answer : Graph set analysis (e.g., Etter’s rules) can classify hydrogen bonds (e.g., N–H···O or N–H···N interactions). For example, in pyrazole derivatives, chains (C(4) motifs) or rings (R(8)) are common. Computational tools like Mercury or CrystalExplorer aid in visualizing and quantifying these interactions .
Q. What computational methods predict the tautomeric stability of this compound in different solvents?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) assess energy differences between keto and enol tautomers. Solvent effects (e.g., polarizable continuum models) refine predictions. Studies on analogous compounds (e.g., 3-Amino-5-isopropyl-1H-pyrazole) show solvent polarity significantly shifts tautomeric equilibrium .
Q. How can conflicting biological activity data across studies be reconciled?
- Methodological Answer :
- Data Normalization : Compare IC values under standardized conditions (e.g., cell line, assay protocol).
- Structural Analog Analysis : Evaluate substituent effects (e.g., benzyl vs. methyl groups) on target binding. For example, 5-Amino-1-methyl derivatives show altered selectivity compared to benzyl-substituted analogs due to steric and electronic differences .
Handling Contradictions in Research Data
- Case Example : Discrepancies in reported biological activities may arise from variations in assay conditions or impurities. For instance, trace solvents (e.g., DMSO) in stock solutions can artifactually inhibit enzymes. Rigorous purity validation (HPLC ≥95%) and replicate experiments under controlled conditions are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
